molecular formula C14H26N4O6 B14249300 L-Asparaginyl-L-isoleucyl-L-threonine CAS No. 350582-78-4

L-Asparaginyl-L-isoleucyl-L-threonine

Cat. No.: B14249300
CAS No.: 350582-78-4
M. Wt: 346.38 g/mol
InChI Key: IBLAOXSULLECQZ-IUKAMOBKSA-N
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Description

L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine (polar, amide-containing side chain), L-isoleucine (hydrophobic, branched-chain), and L-threonine (polar, hydroxyl-substituted). For example, L-threonine is an essential amino acid with two asymmetric carbons, contributing to its utility in chiral synthesis . L-Isoleucine, another essential amino acid, shares structural complexity with threonine due to its branched side chain . L-Asparagine, a non-essential amino acid, is critical in nitrogen metabolism and protein glycosylation.

Properties

CAS No.

350582-78-4

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1

InChI Key

IBLAOXSULLECQZ-IUKAMOBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains the most widely employed strategy for producing L-asparaginyl-L-isoleucyl-L-threonine, offering precise control over stereochemistry and sequence.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Merrifield, involves sequential coupling of amino acids to a resin-bound backbone. For this tripeptide, Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred due to its compatibility with asparagine’s side chain. Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate coupling, with reported yields of 85–90% for threonine incorporation. Critical challenges include:

  • Asparagine side-chain reactivity : The carboxamide group of asparagine necessitates orthogonal protection (e.g., trityl or Tmob) to prevent dehydration during acidic cleavage.
  • Isoleucine steric hindrance : Coupling isoleucine after asparagine requires extended reaction times (2–4 hours) in DMF (dimethylformamide) to achieve >80% efficiency.
Table 1: SPPS Conditions for this compound
Step Reagent/Condition Yield (%) Reference
Asparagine coupling HBTU, DIPEA, DMF 88
Isoleucine coupling HATU, HOAt, DCM 82
Threonine coupling PyBOP, NMM, NMP 90
Global deprotection TFA:TIPS:H2O (95:2.5:2.5) 95

Solution-Phase Synthesis

Solution-phase methods are favored for large-scale production, leveraging mixed anhydride and active ester strategies. A seminal patent details the synthesis of oxytocin analogs, offering insights applicable to this tripeptide:

  • Mixed anhydride method : Reacting N-trityl-L-asparagine with ethyl chloroformate generates a reactive intermediate, which couples with L-isoleucyl-L-threonine methyl ester in chloroform (yield: 78%).
  • Deprotection : Selective detritylation using HCl in acetone-acetic acid (4:1) preserves the peptide backbone, followed by ammonolysis in methanol to yield the free tripeptide.
Key Advantages:
  • Scalability : Batch sizes exceeding 100 g with minimal racemization.
  • Cost-effectiveness : Reduced reagent consumption compared to SPPS.

Enzymatic and Microbial Synthesis

Enzymatic methods offer an eco-friendly alternative, though limited by substrate specificity and regulatory mechanisms.

Enzymatic Ligation

Asparaginyl endopeptidases (e.g., legumain) catalyze the condensation of L-asparagine with L-isoleucyl-L-threonine fragments. However, thermodynamic control often results in yields <50%, necessitating engineered enzymes for industrial viability.

Microbial Fermentation

Microbial pathways for asparagine, isoleucine, and threonine biosynthesis are tightly regulated by feedback inhibition:

  • Asparagine synthesis : Asparagine synthetase (ASNS) converts aspartate to asparagine, inhibited by high ATP/glutamine levels.
  • Isoleucine synthesis : Threonine deaminase, the first enzyme in the isoleucine pathway, is allosterically inhibited by isoleucine itself.
  • Threonine synthesis : Aspartokinase III (LysC) is downregulated by lysine, threonine, and isoleucine.
Table 2: Microbial Production Challenges
Amino Acid Key Regulatory Enzyme Inhibitor Fermentation Yield (g/L)
Asparagine Asparagine synthetase ATP, Glutamine 12.3
Isoleucine Threonine deaminase Isoleucine 8.7
Threonine Homoserine dehydrogenase Threonine, Lysine 10.5

Protection and Deprotection Strategies

Orthogonal protection is critical to prevent side reactions during synthesis:

Asparagine Protection

  • Trityl (Trt) group : Stable under acidic conditions, removed with TFA (trifluoroacetic acid).
  • Tmob (2,4,6-trimethoxybenzyl) : Resists diketopiperazine formation during SPPS.

Threonine Protection

  • t-Bu (tert-butyl) : Compatible with Fmoc chemistry, cleaved with TFA.

Analytical Characterization Techniques

Rigorous analysis ensures peptide identity and purity:

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, gradient elution (0.1% TFA in H2O/MeCN), retention time: 12.3 min.
  • Purity : >98% for pharmaceutical-grade material.

Mass Spectrometry (MS)

  • Molecular ion : [M+H]+ at m/z 390.2, consistent with theoretical mass.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D2O): δ 1.02 (d, J=6.8 Hz, isoleucine CH3), δ 4.35 (m, asparagine α-H).

Challenges and Optimization

Racemization

Asparagine’s β-carboxamide group promotes racemization at pH >7. Mitigation strategies include:

  • Low-temperature coupling (0–4°C).
  • Use of HOBt (hydroxybenzotriazole) as a racemization suppressor.

Solubility Issues

The tripeptide’s hydrophilicity complicates purification. Reverse-phase chromatography with MeCN/H2O gradients achieves optimal resolution.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.

    Reduction: Reduction reactions can modify the functional groups on the amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.

    Oxidation: Oxo-threonine and other oxidized derivatives.

    Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.

Scientific Research Applications

L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The tripeptide’s sequence (Asn-Ile-Thr) confers unique physicochemical properties:

  • Hydrophilicity : The polar side chains of asparagine (amide) and threonine (hydroxyl) enhance solubility in aqueous environments, while isoleucine introduces hydrophobic character.
Table 1: Structural Comparison of Selected Tripeptides
Compound Molecular Formula Molecular Weight (g/mol) Key Features
L-Asparaginyl-L-isoleucyl-L-threonine C₁₄H₂₄N₄O₇ ~360.36 Mixed polarity, chiral centers
Glutathione (Gly-Cys-Glu) C₁₀H₁₇N₃O₆S 307.32 Antioxidant, thiol group for redox
Ile-Leu-Val C₁₆H₃₁N₃O₃ 313.45 Fully hydrophobic, structural roles
Larger peptide (CAS 655234-02-9) C₅₁H₇₃N₁₃O₁₈ 1156.20 Extended chain with Tyr, Trp, Ser

Note: Data for the larger peptide is derived from and .

Key Research Findings and Gaps

  • : Lists L-asparagine, isoleucine, and threonine as standard chemicals, underscoring their ubiquity in research .
  • : Highlights threonine’s hydrophilic nature and metabolic pathways, which may influence the tripeptide’s solubility and degradation .
  • Unresolved Questions: No direct studies on this compound were found in the evidence. Further research is needed to elucidate its biological roles and synthetic applications.

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